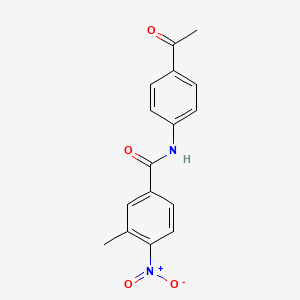

N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide

Description

N-(4-Acetylphenyl)-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 4-position, a methyl group at the 3-position of the benzamide core, and an acetyl-substituted phenylamine moiety. The acetyl group on the phenyl ring distinguishes it from other derivatives, influencing solubility, electronic effects, and steric interactions.

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-9-13(5-8-15(10)18(21)22)16(20)17-14-6-3-12(4-7-14)11(2)19/h3-9H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOWMPWBQPKEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354407 | |

| Record name | N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313960-81-5 | |

| Record name | N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 4-acetylphenylamine with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and methyl groups can influence the compound’s binding affinity to proteins or enzymes. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide , highlighting differences in substituents, molecular properties, and synthesis methods:

Electronic and Steric Effects

- Steric Considerations : Bulkier substituents (e.g., trifluoromethyl in , acetyl in the target compound) may hinder molecular packing, affecting crystallinity and solubility.

Biological Activity

N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with specific functional groups that influence its biological properties:

- Acetyl group : Enhances lipophilicity and potential interaction with biological targets.

- Nitro group : Can undergo bioreduction to form reactive intermediates, contributing to its biological activity.

- Methyl group : May influence binding affinity to proteins.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to generate reactive species that may damage cellular components, while the acetyl and methyl groups potentially enhance the compound's ability to bind to target proteins involved in critical cellular pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. The mechanism likely involves the inhibition of specific enzymes or receptors crucial for cancer cell survival and proliferation.

Case Studies and Research Findings

-

Antimicrobial Studies

- A study reported that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism of action, leading to cell lysis and death.

-

Anticancer Research

- In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 µM to 15 µM depending on the cell type .

- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Unique nitro group enhances reactivity. |

| N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide | Similar | Moderate Anticancer | Different mechanism involving phosphine interactions. |

| N-(4-acetylphenyl)quinoline-3-carboxamide | Similar | Anticancer | Shows selectivity towards specific cancer pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.